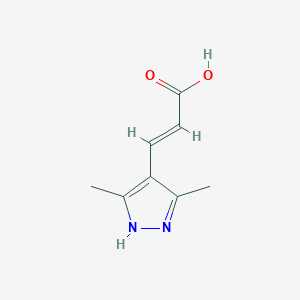

Ácido (2E)-3-(3,5-dimetil-1H-pirazol-4-il)acrílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known chemical entity used in various synthetic applications. Acrylic acid derivatives are known for their reactivity and have been studied extensively in the context of synthesizing novel compounds with potential biological activities. The presence of a pyrazole ring, as indicated by the "3,5-dimethyl-1H-pyrazol-4-yl" moiety, suggests that this compound could exhibit interesting chemical and pharmacological properties due to the pyrazole's known biological relevance .

Synthesis Analysis

The synthesis of related acrylic acid derivatives has been reported in the literature. For instance, a novel acrylic acid derivative was synthesized via acid hydrolysis of an oxazolone precursor in glacial acetic acid, as described in one study . Another study reported the synthesis of 3-[3-aryl-1-(2-ethoxycarbonyl)-4-pyrazolyl]acrylic acids through Knoevenagel condensation under microwave activation . These methods highlight the versatility of acrylic acid derivatives in chemical synthesis and their amenability to various synthetic routes.

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of a benzoylamino-substituted acrylic acid derivative was established based on IR, 1H NMR, 13C-NMR, and mass spectral data . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Acrylic acid derivatives are known to undergo a variety of chemical reactions. They can react with arylazopyrazolidinediones to yield ethoxycarbonylethyl derivatives, which can be further transformed into cyanoethyl derivatives or react with hydrazine to form dihydrazides . Additionally, the reactivity of the pyrazole ring in these derivatives can lead to the formation of various heterocyclic compounds, indicating a rich chemistry that can be exploited for the synthesis of diverse molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring or the position of linkage of the acrylic acid moiety can significantly affect their reactivity and biological activity. For instance, certain analogs of acrylic acid with specific substituents on the chromone ring have been shown to be highly active in antiallergic bioassays, suggesting their potential value in the treatment of asthma . The physical properties such as solubility, melting point, and boiling point would also be determined by the specific structure of the acrylic acid derivative.

Aplicaciones Científicas De Investigación

Ciencias Ambientales

Las ciencias ambientales podrían beneficiarse de la aplicación del ácido (2E)-3-(3,5-dimetil-1H-pirazol-4-il)acrílico en el desarrollo de sensores ambientales o como reactivo en la detección de contaminantes. Su estructura química podría permitir la unión selectiva a contaminantes específicos, ayudando en su identificación y cuantificación.

Este análisis se basa en las propiedades generales y aplicaciones conocidas de los derivados de pirazol y el ácido acrílico. Para obtener información más específica y detallada, serían necesarias más investigaciones y experimentación. The Royal Society of Chemistry proporciona datos adicionales que podrían ser útiles para los investigadores que estudian las aplicaciones de este compuesto .

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDQAJYMPKNREP-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)